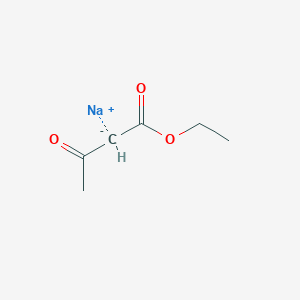

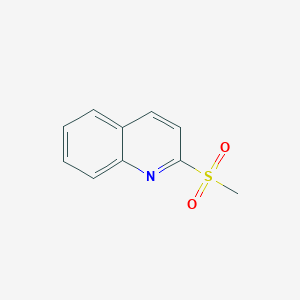

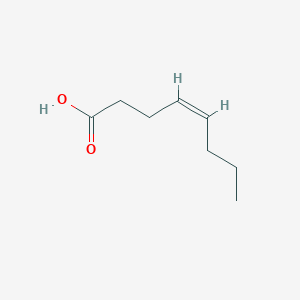

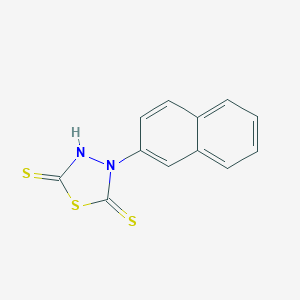

4-phenyl-1H-imidazole-1,2-diamine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives has been a subject of interest due to their potential applications in various fields. In the context of 4-phenyl-1H-imidazole-1,2-diamine, although not directly synthesized in the provided papers, related compounds have been synthesized through various methods. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported . Similarly, 2-phenyl-4-(aminomethyl)imidazoles have been designed and synthesized as analogs of dopamine D2 selective benzamide antipsychotics . These methods could potentially be adapted for the synthesis of 4-phenyl-1H-imidazole-1,2-diamine by altering the substituents and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole has been determined using single crystal X-ray diffraction, revealing intermolecular interactions that stabilize the crystal structure . Although the exact structure of 4-phenyl-1H-imidazole-1,2-diamine is not discussed, the principles of crystallography and intermolecular interactions are relevant for understanding its molecular structure.

Chemical Reactions Analysis

Imidazole derivatives participate in various chemical reactions, which are essential for their applications. The papers provided do not directly address the chemical reactions of 4-phenyl-1H-imidazole-1,2-diamine, but they do provide insights into the reactivity of similar compounds. For instance, the synthesis of imidazo[1,2-a]pyridines from aminoisoxazolones involves the reaction with triethylamine , and the synthesis of polyimides from diamines involves ring-opening polyaddition followed by thermal cyclodehydration . These reactions highlight the versatility of imidazole derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, novel aromatic polyimides with imidazole structures exhibit high glass transition temperatures and good solubility, indicating their potential for high-performance materials . The solubility and thermal stability of these compounds are particularly noteworthy and could be relevant when considering the properties of 4-phenyl-1H-imidazole-1,2-diamine.

Applications De Recherche Scientifique

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Here are some general applications of imidazoles:

-

Pharmaceuticals and Agrochemicals : Imidazoles have traditional applications in pharmaceuticals and agrochemicals . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

-

Dyes for Solar Cells and Other Optical Applications : Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .

-

Functional Materials : Imidazoles are used in the development of functional materials .

-

Inhibitor of Calmodulin-Dependent Nitric-Oxide Synthase : 1-Phenylimidazole, a type of imidazole, is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells .

Safety And Hazards

Orientations Futures

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

Propriétés

IUPAC Name |

4-phenylimidazole-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-9-12-8(6-13(9)11)7-4-2-1-3-5-7/h1-6H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDRGDRQVKOPWFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(C(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-1H-imidazole-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

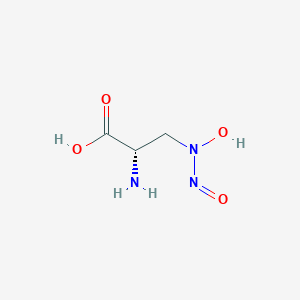

![(2S)-4-methylsulfanyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B98928.png)

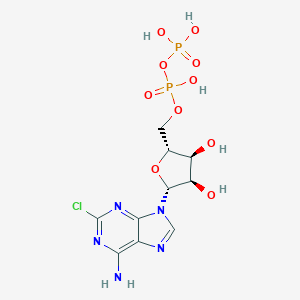

![Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide](/img/structure/B98930.png)